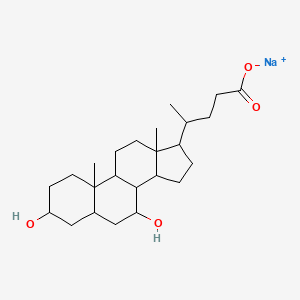

Sodium ursodeoxycholate hydrate

Description

Historical Context of Bile Acid Research and Discovery of Ursodeoxycholic Acid in Mammalian and Other Biological Systems

The study of bile acids, the detergent-like molecules synthesized in the liver, has a rich history intertwined with the development of analytical chemistry and medicine. nih.gov The journey began in 1848 when Strecker first isolated cholic acid, marking the discovery of the first bile acid. nih.gov For centuries, bear bile, a natural source of ursodeoxycholic acid (UDCA), has been utilized in traditional Chinese medicine to address various digestive ailments. nih.govphysiology.org The name "ursodeoxycholic acid" itself is derived from the Latin word "ursus," meaning bear. nih.govacs.org

The scientific identification of UDCA occurred in 1927 when M. Shoda, a Japanese researcher, isolated it from bear bile. acs.org A few years later, in 1929, its chemical structure was determined by K. Kaziro, also in Japan. acs.org While bears are unique among mammals in producing significant quantities of UDCA in their livers, it is also found in smaller amounts in other species, including humans, where it is classified as a secondary bile acid produced through the metabolic action of intestinal bacteria. wikipedia.org

The therapeutic potential of bile acids gained significant attention in the 20th century. A major breakthrough came in 1972 when chenodeoxycholic acid (CDCA) was demonstrated to dissolve cholesterol gallstones. nih.govnih.gov However, concerns about its potential liver toxicity spurred the investigation of UDCA as a safer alternative. nih.gov Subsequent research confirmed that UDCA was not only effective but also exhibited minimal hepatotoxicity, leading to its exploration for a range of liver and bile duct conditions. nih.gov The chemical synthesis of UDCA was successfully achieved in 1955 by Japanese scientists, paving the way for its broader use in research and medicine. wikipedia.org

Academic Significance and Unique Physicochemical Characteristics of Sodium Ursodeoxycholate Hydrate (B1144303) for Research Applications

Sodium ursodeoxycholate, the sodium salt of ursodeoxycholic acid, is of significant interest in academic and clinical research due to its unique physicochemical properties. nih.gov As a hydrophilic bile acid, it is less toxic to cells than more hydrophobic bile acids like deoxycholic acid and chenodeoxycholic acid. drugbank.com This property is crucial for its cytoprotective effects. nih.gov The hydrate form indicates that water molecules are incorporated into its crystal structure.

In research settings, sodium ursodeoxycholate serves as a valuable tool to investigate the complex signaling pathways and metabolic functions of bile acids. nih.gov Its ability to modulate the composition of the bile acid pool by replacing more toxic, hydrophobic bile acids is a key area of study. drugbank.com Research has shown that sodium ursodeoxycholate can stimulate hepatocyte proliferation at physiological concentrations in vitro. nih.gov This effect is not solely dependent on its hydrophilicity, suggesting a more complex mechanism of action. nih.gov

The compound's anti-inflammatory and protective effects on epithelial cells in the gastrointestinal tract are also a major focus of research. wikipedia.org It has been shown to regulate immune responses by influencing the expression of cytokines and antimicrobial peptides. wikipedia.org Furthermore, its potential chemopreventive properties, possibly through the induction of cellular differentiation, make it a subject of interest in cancer research. wikipedia.org

Physicochemical Properties of Sodium Ursodeoxycholate

| Property | Value | Source |

| Molecular Formula | C24H39NaO4 | PubChem |

| Molecular Weight | 414.6 g/mol | PubChem |

| IUPAC Name | sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | PubChem |

Conceptual Frameworks in Bile Acid Biology and Their Interplay with Endogenous and Exogenous Ursodeoxycholic Acid

The biological functions of bile acids are governed by a complex system known as the enterohepatic circulation. nih.govnih.gov Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver. youtube.comyoutube.com They are then conjugated with amino acids (glycine or taurine) and secreted into the bile. nih.gov In the intestine, they aid in the digestion and absorption of fats and fat-soluble vitamins. youtube.com A portion of these primary bile acids are metabolized by gut bacteria into secondary bile acids, which include deoxycholic acid and lithocholic acid. youtube.com Ursodeoxycholic acid is also formed as a secondary bile acid in humans through the bacterial 7-epimerization of chenodeoxycholic acid. wikipedia.org The majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein, completing the enterohepatic circuit. nih.govyoutube.com

Bile acids are not merely digestive aids; they are also crucial signaling molecules that regulate their own synthesis and transport through the activation of nuclear receptors, most notably the farnesoid X receptor (FXR). nih.govnih.gov Endogenous UDCA, although present in small amounts in humans, is thought to play a protective role against liver injury. nih.gov Studies have shown that higher endogenous levels of UDCA are associated with a lower incidence of liver disease in certain patient populations. nih.gov

The administration of exogenous ursodeoxycholic acid, such as in the form of sodium ursodeoxycholate hydrate, significantly alters the composition of the circulating bile acid pool. drugbank.com By increasing the proportion of the hydrophilic UDCA, it reduces the relative concentration of more hydrophobic and potentially toxic bile acids. drugbank.com This shift in the bile acid pool is believed to be a primary mechanism behind its therapeutic and protective effects. nih.gov Exogenous UDCA can also influence bile acid signaling pathways. While not a direct FXR agonist itself, its metabolites, such as glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), have been shown to act as FXR antagonists in the gut. nih.gov This modulation of FXR signaling can impact lipid and glucose metabolism. nih.gov

Key Bile Acids in Human Metabolism

| Bile Acid Type | Name | Origin |

| Primary | Cholic acid | Synthesized in the liver from cholesterol |

| Primary | Chenodeoxycholic acid | Synthesized in the liver from cholesterol |

| Secondary | Deoxycholic acid | Formed from cholic acid by gut bacteria |

| Secondary | Lithocholic acid | Formed from chenodeoxycholic acid by gut bacteria |

| Secondary | Ursodeoxycholic acid | Formed from chenodeoxycholic acid by gut bacteria |

Structure

2D Structure

Properties

IUPAC Name |

sodium;4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFRNBJHDMUMBL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Ursodeoxycholic Acid and Its Derivatives

Modulation of Nuclear Receptors and Transcription Factors by Ursodeoxycholic Acid

UDCA's influence extends to several key nuclear receptors and transcription factors that are central to cellular function and pathology.

Interaction with Farnesoid X Receptor (FXR) and Associated Transcriptional Cascades in Cellular Models

While traditionally not considered a potent Farnesoid X Receptor (FXR) agonist, recent studies indicate that Ursodeoxycholic acid (UDCA) can modulate FXR signaling pathways. nih.gov In cellular models of hepatic inflammation, UDCA has been shown to downregulate FXR activity. nih.gov This modulation is evidenced by its ability to upregulate the expression of the small heterodimer partner (shp) gene and downregulate the expression of the cholesterol 7α-hydroxylase (cyp7A1) gene, demonstrating a selective gene regulatory function via FXR. nih.gov This interaction with the FXR signaling pathway is a key component of UDCA's anti-inflammatory effects in the liver. nih.gov

Role in Regulating Pregnane (B1235032) X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Pathways

Ursodeoxycholic acid (UDCA) influences the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) pathways, which are crucial for xenobiotic and endobiotic detoxification. PXR, a promiscuous nuclear receptor, is activated by a variety of compounds, including certain bile acids, and plays a role in regulating genes involved in their metabolism and transport. nih.gov It is proposed that PXR acts as a sensor for lithocholic acid (LCA), a toxic secondary bile acid, inducing its hydroxylation and detoxification. nih.gov

Influence on Nuclear Factor E2-Related Factor 2 (Nrf2) Signaling and Antioxidant Response Element (ARE) Activation in Cellular Systems

Ursodeoxycholic acid (UDCA) has been demonstrated to stimulate the Nuclear Factor E2-Related Factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.govfrontiersin.orgphysiology.org This activation plays a significant role in the therapeutic effects of UDCA. nih.gov

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. nih.govresearchgate.netmdpi.com This binding initiates the transcription of a battery of antioxidant and detoxification enzymes. nih.govphysiology.org

Research has shown that UDCA treatment increases the nuclear expression of Nrf2 in hepatocytes. nih.govfrontiersin.org This leads to the upregulation of Nrf2-mediated genes, including those encoding for antioxidant proteins like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and transport proteins such as multidrug resistance-associated proteins (Mrps). nih.govnih.govresearchgate.net For example, in mice, UDCA administration led to the induction of Mrp2, Mrp3, and Mrp4 in an Nrf2-dependent manner. nih.gov Chromatin immunoprecipitation assays have confirmed the binding of Nrf2 to the ARE in the promoter regions of these Mrp genes. nih.gov

Furthermore, in patients with primary biliary cirrhosis, UDCA treatment has been shown to enhance hepatic Nrf2 activation, leading to increased levels of thioredoxin (TRX) and thioredoxin reductase 1 (TrxR1), which are crucial antioxidant proteins. nih.gov This enhanced Nrf2 activity contributes to the reduction of oxidative stress and cellular protection. nih.govresearchgate.netnih.gov

Table 1: Effect of Ursodeoxycholic Acid on Nrf2 Signaling

| Parameter | Effect of UDCA | Cellular/Animal Model | Reference |

| Nuclear Nrf2 Expression | Increased | Mouse Livers, Rat Hepatocytes | nih.govfrontiersin.org |

| Nrf2 Target Gene Expression (e.g., HO-1, NQO1) | Upregulated | Mouse Liver, HK-2 Cells | nih.govresearchgate.net |

| Mrp2, Mrp3, Mrp4 Expression | Induced | Mouse Liver | nih.gov |

| Hepatic Thioredoxin (TRX) and TrxR1 Levels | Increased | Human Liver (PBC Patients) | nih.gov |

| Oxidative Stress Markers (e.g., MDA) | Reduced | Mouse Kidney | nih.gov |

Modulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway in Inflammatory Responses

Ursodeoxycholic acid (UDCA) exhibits potent anti-inflammatory effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govnih.gov In inflammatory conditions, such as those simulated by lipopolysaccharide (LPS) treatment in HepG2 cells, UDCA has been shown to effectively downregulate the expression of NF-κB p65 and its phosphorylation. nih.gov This inhibition of NF-κB activation has been confirmed through various methods, including Western blot, confocal microscopy, and electrophoretic mobility-shift assays (EMSA). nih.gov

The downregulation of the NF-κB pathway by UDCA leads to a reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inflammatory enzyme cyclooxygenase-2 (COX-2). nih.gov Studies in animal models of sepsis-induced acute kidney injury have also demonstrated that UDCA can inhibit the activation of NF-κB and decrease the levels of pro-inflammatory cytokines in both serum and kidney tissue. nih.govnih.gov This anti-inflammatory action is a key component of UDCA's protective effects in various inflammatory conditions. nih.govnih.gov

Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Activation and Nuclear Translocation

Ursodeoxycholic acid (UDCA) has been shown to interact with the glucocorticoid receptor (GR) signaling pathway, contributing to its immunomodulatory effects. nih.govnih.gov Studies have demonstrated that UDCA can promote the nuclear translocation of the GR. nih.govnih.gov In vitro experiments using electrophoretic mobility-shift assays revealed that UDCA treatment increased the formation of a complex between the cytosol protein and the glucocorticoid-response element (GRE) DNA in a dose-dependent manner. nih.gov Furthermore, gene transfer experiments have shown that UDCA can induce cellular chloramphenicol (B1208) acetyltransferase (CAT) activities in a GR-dependent fashion, although to a lesser extent than the synthetic glucocorticoid dexamethasone. nih.gov

Interestingly, while UDCA activates the GR, it does not appear to do so by directly binding to the glucocorticoid receptor ligand-binding site. nih.gov The precise mechanism of UDCA-mediated GR activation is still under investigation but is crucial for its anti-apoptotic effects. nih.govnih.gov It has been shown that the nuclear translocation of UDCA itself is dependent on the GR, and this process is required for UDCA to reduce apoptosis in hepatocytes. nih.gov

There is limited direct evidence in the provided search results to suggest a significant interaction between UDCA and the mineralocorticoid receptor (MR). The primary focus of the research is on the GR. The MR is known to be activated by steroids, leading to its nuclear translocation, but a direct link to UDCA's mechanism of action is not established in the provided information. nih.govresearchgate.net

Regulation of p53 and Associated Apoptotic/Cell Cycle Pathways

Ursodeoxycholic acid (UDCA) plays a significant role in regulating apoptosis and cell cycle progression through its interaction with the tumor suppressor protein p53. nih.govnih.gov p53 is a critical transcription factor that can induce the expression of genes leading to either cell cycle arrest or apoptosis in response to cellular stress. nih.govyoutube.com

Research has shown that UDCA can modulate p53's activity. In primary rat hepatocytes, UDCA was found to reduce the transcriptional activity of p53, thereby preventing it from inducing the expression of the pro-apoptotic protein Bax. nih.gov This inhibition of Bax expression prevents its translocation to the mitochondria, the subsequent release of cytochrome c, and the activation of apoptosis. nih.gov The mechanism behind this appears to involve an increased association between p53 and its negative regulator, Mdm-2, which leads to a decrease in p53's DNA binding activity and alters its subcellular localization. nih.gov

In the context of cancer cells, UDCA has been observed to have a pro-apoptotic effect. In human hepatoma cell lines, UDCA selectively increases the expression of the cyclin-dependent kinase (Cdk) inhibitor p21WAF1/CIP1 in a p53-dependent manner. nih.gov This leads to cell cycle arrest at the G1 phase. nih.gov Furthermore, UDCA treatment in these cells resulted in decreased expression and phosphorylation of the retinoblastoma protein (pRb), another key regulator of the cell cycle. nih.gov In bile duct cancer cells, UDCA has been shown to upregulate the expression of both BAX and p53, while downregulating the anti-apoptotic protein BCL-2. researchgate.net

This dual role of UDCA, being anti-apoptotic in normal hepatocytes and pro-apoptotic in certain cancer cells, highlights the complexity of its interaction with the p53 pathway and its dependence on the cellular context. nih.govnih.gov

Table 2: Regulation of p53 and Associated Pathways by Ursodeoxycholic Acid

| Cell Type | Effect of UDCA on p53 Pathway | Downstream Consequences | Reference |

| Primary Rat Hepatocytes | Reduces p53 transcriptional activity; Increases p53-Mdm-2 interaction | Inhibition of Bax expression and apoptosis | nih.gov |

| Human Hepatoma Cells | Increases p53 and p21WAF1/CIP1 expression | G1 cell cycle arrest; Decreased pRb phosphorylation | nih.gov |

| Bile Duct Cancer Cells | Upregulates BAX and p53 expression; Downregulates BCL-2 expression | Induction of apoptosis | researchgate.net |

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38) and AMP-Activated Protein Kinase (AMPK) Signaling

Ursodeoxycholic acid (UDCA) has been shown to modulate the activity of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and AMP-Activated Protein Kinase (AMPK) pathways, which are crucial in regulating cellular processes like inflammation, proliferation, and metabolism.

In the context of MAPK signaling, UDCA's effects can be complex and cell-type dependent. For instance, in response to high glucose-induced stress, UDCA has been observed to influence the phosphorylation levels of p38 MAPK, ERK1/2, and JNK. researchgate.net Some studies suggest that the protective effects of UDCA may be mediated, in part, by its ability to inhibit the activation of certain MAPK pathways. For example, in estradiol (B170435) 17ß-D-glucuronide-induced cholestasis, the inhibition of p38 MAPK was shown to prevent the initial decay in bile flow and the internalization of key canalicular transporters, while ERK1/2 inhibition accelerated their recovery. nih.gov This suggests a complementary role for p38 and ERK1/2 in the pathogenesis of this condition. nih.gov Furthermore, UDCA has been reported to have an anti-inflammatory function by suppressing the phosphorylation of MAPK signals in lipopolysaccharide-treated macrophages. researchgate.net

Regarding AMPK signaling, research indicates that UDCA can activate this pathway, leading to beneficial downstream effects. In a mouse model of rheumatoid arthritis, UDCA administration led to the activation of AMPK. nih.gov This activation was associated with the upregulation of the transcriptional corepressor SMILE and the transcriptional activity of PPARγ, ultimately alleviating arthritic scores and reducing pro-inflammatory cytokine secretion. nih.gov The activation of AMPK by UDCA is considered a key mechanism contributing to its therapeutic potential in certain autoimmune and metabolic conditions. nih.gov

Table 1: Effects of Ursodeoxycholic Acid on MAPK and AMPK Signaling Pathways

| Pathway | Key Proteins | Observed Effects of UDCA | Reference |

| MAPK | p38, ERK1/2, JNK | Inhibition of phosphorylation in certain stress models. researchgate.netresearchgate.net Complementary roles in cholestasis. nih.gov | researchgate.netnih.govresearchgate.net |

| AMPK | AMPK, SMILE, PPARγ | Activation of AMPK, leading to increased SMILE expression and PPARγ activity. nih.gov | nih.gov |

Interaction with G Protein-Coupled Bile Acid Receptor 1 (TGR5) and Downstream Signaling

Ursodeoxycholic acid (UDCA) is an agonist for the G protein-coupled bile acid receptor 1 (TGR5), a transmembrane receptor widely expressed in various tissues, including the gastrointestinal tract. nih.govnih.gov The activation of TGR5 by UDCA triggers a cascade of downstream signaling events that contribute to its diverse physiological effects.

Upon binding to UDCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov This elevation in cAMP activates Protein Kinase A (PKA). nih.gov The TGR5-mediated activation of the cAMP/PKA signaling pathway has been shown to inhibit the activity of RhoA, a small GTPase. nih.gov The inhibition of RhoA, in turn, suppresses the downstream effector Yes-Associated Protein (YAP), a key regulator of cell proliferation and organ size. nih.govnih.gov This TGR5-YAP axis has been implicated in the ability of UDCA to suppress the malignant progression of colorectal cancer. nih.govnih.gov

The interaction of UDCA with TGR5 can have cell-type-specific outcomes. For example, in cholangiocytes, TGR5 activation can have opposing effects on cell proliferation depending on whether the cells are ciliated or non-ciliated. frontiersin.orgmdpi.com In non-ciliated cholangiocytes, TGR5 activation increases cAMP and promotes proliferation, whereas in ciliated cholangiocytes, it decreases cAMP and inhibits proliferation. frontiersin.org This is attributed to the differential coupling of TGR5 to Gαs or Gαi proteins in these cell types. frontiersin.org

Furthermore, TGR5 signaling in Kupffer cells, the resident macrophages of the liver, leads to a decrease in the production of inflammatory cytokines induced by lipopolysaccharide (LPS) through a cAMP-dependent pathway. mdpi.com This anti-inflammatory effect is also mediated by the antagonism of the NF-κB pathway. mdpi.com

Table 2: Downstream Signaling Events Following TGR5 Activation by Ursodeoxycholic Acid

| Signaling Molecule/Pathway | Effect of TGR5 Activation | Cellular Outcome | Reference |

| cAMP | Increased intracellular levels | Activation of PKA | nih.gov |

| PKA | Activation | Inhibition of RhoA | nih.gov |

| RhoA | Inhibition | Suppression of YAP signaling | nih.gov |

| YAP | Suppression | Inhibition of cancer cell proliferation | nih.govnih.gov |

| NF-κB | Antagonism | Decreased inflammatory response | mdpi.com |

Effects on Cellular Organelles and Structures

Ursodeoxycholic acid (UDCA) has been recognized for its ability to modulate endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR). mdpi.comnih.gov The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. wikipedia.orgucsf.edu

In various models of cellular stress, UDCA has demonstrated a capacity to alleviate ER stress. For instance, in a cellular model of GM2 gangliosidosis, a neurodegenerative disorder characterized by the accumulation of GM2 gangliosides and subsequent ER stress, UDCA was found to diminish neurite atrophy. mdpi.com It also reduced the upregulation of the pro-apoptotic factor CHOP, a downstream component of the PERK signaling branch of the UPR. mdpi.com Further investigation suggested a direct interaction between UDCA and the cytosolic domain of PERK, a key ER stress sensor, promoting its phosphorylation and dimerization. mdpi.com

Similarly, in the context of diabetic retinopathy, where ER stress contributes to pericyte loss, UDCA treatment attenuated the UPR in diabetic mice and in human retinal pericytes exposed to advanced glycation end products (AGEs) or modified low-density lipoprotein (mLDL). nih.gov This was associated with improved vascular integrity and reduced pericyte loss. nih.gov

However, the effects of UDCA on the UPR can be complex. In morbidly obese patients with non-alcoholic fatty liver disease (NAFLD), UDCA treatment was found to partially disrupt ER homeostasis by inducing the expression of the ER stress markers GRP78 and CHOP, without affecting other markers like sXBP1. nih.gov Despite the increase in the pro-apoptotic CHOP, apoptosis was not induced, suggesting that UDCA may also possess cytoprotective properties that alter the apoptotic threshold. nih.gov

Ursodeoxycholic acid (UDCA) exerts significant protective effects on mitochondria, the cellular powerhouses, by modulating their function, bioenergetics, and involvement in apoptosis.

A key mechanism of UDCA's protective action is the inhibition of the mitochondrial permeability transition (MPT), a critical event in the apoptotic cascade. umn.edu In various cell types, UDCA has been shown to inhibit apoptosis induced by different stimuli, and this has been linked to its ability to prevent the MPT. umn.edu By stabilizing the mitochondrial membrane, UDCA prevents the decrease in mitochondrial transmembrane potential and the production of reactive oxygen species (ROS) that are often associated with apoptosis-inducing agents. umn.eduscilit.com

In fibroblasts from patients with both sporadic and familial Alzheimer's disease, which exhibit mitochondrial dysfunction, treatment with UDCA improved mitochondrial membrane potential and respiration. nih.gov Interestingly, UDCA also influenced mitochondrial morphology by reducing the number of elongated mitochondria and increasing the levels and mitochondrial localization of dynamin-related protein 1 (Drp1), a key protein involved in mitochondrial fission. nih.gov

Furthermore, in the context of bile acid-induced liver injury, the hydrophobic bile acid deoxycholic acid (DCA) can induce mitochondrial swelling and increase the abundance of the pro-apoptotic protein Bax in mitochondria. scilit.com Co-administration of UDCA significantly reduces these detrimental effects, highlighting its role in preserving mitochondrial integrity and preventing apoptosis. scilit.com

The influence of ursodeoxycholic acid (UDCA) on lysosomal function and autophagy is multifaceted and appears to be context-dependent. Autophagy is a cellular process involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis.

In some contexts, UDCA has been shown to inhibit autophagy. For instance, in a study on liver fibrosis, UDCA was found to exert its anti-fibrotic effects by inhibiting autophagy in hepatic stellate cells. bohrium.comnih.gov The study demonstrated that transforming growth factor-beta 1 (TGF-β1) induced autophagic flux in these cells, and UDCA was able to counteract this effect. bohrium.comnih.gov The anti-fibrotic action of UDCA was mimicked by an autophagy inhibitor and was impaired by an autophagy agonist, further supporting the role of autophagy inhibition in UDCA's therapeutic effect in this model. bohrium.comnih.gov

Conversely, other studies have reported that UDCA can induce autophagy. In hepatocellular carcinoma (HCC) cells, UDCA was found to induce autophagy via the upregulation of LC3B, a key marker of autophagosome formation. nih.gov This induction of autophagy was linked to the suppression of HCC growth both in vitro and in vivo. nih.gov Similarly, in drug-resistant gastric cancer cells, UDCA has been shown to induce autophagic cell death. nih.gov Furthermore, a derivative of UDCA, tauroursodeoxycholic acid (TUDCA), has been shown to protect retinal pigment epithelial cells against oxidative damage by inducing autophagy. researchgate.net

These seemingly contradictory findings suggest that the effect of UDCA on autophagy is likely dependent on the specific cell type, the pathological context, and the experimental model used.

In vitro studies using model membrane systems have provided valuable insights into the direct interactions of ursodeoxycholic acid (UDCA) with cellular membranes, highlighting its role in modulating membrane fluidity and permeability.

The presence of cholesterol in membranes appears to be a critical factor in the protective effects of UDCA. nih.gov In liposomes, the presence of cholesterol significantly reduces the membrane-damaging effects of hydrophobic bile acids like deoxycholic acid (SDC). nih.gov Notably, UDCA was only effective in preventing the damaging effects of SDC on these synthetic membranes when cholesterol was present. nih.gov This suggests that the cytoprotective action of UDCA is dependent on the cholesterol content of the lipid membrane. nih.gov

Studies on cultured hepatoma cells have shown that while the cytotoxic bile acid deoxycholic acid (DCA) can increase plasma membrane fluidity, this effect is minor and does not directly correlate with the induction of apoptosis. researchgate.net In contrast, UDCA is known to stabilize cellular membranes. While the precise biophysical mechanisms are still under investigation, it is thought that UDCA may integrate into the lipid bilayer, altering its physical properties and making it more resistant to disruption by toxic bile acids.

Recent research has also explored the use of UDCA to enhance the membrane permeability of therapeutic molecules. For example, conjugating UDCA to antisense oligonucleotides has been shown in vitro to increase their lipophilicity and potential to permeate intestinal barriers, which could improve their oral bioavailability. researchgate.netnih.gov

Regulation of Cellular Transport Systems

UDCA and its derivatives significantly influence the expression and activity of various transporters crucial for maintaining bile acid homeostasis and lipid metabolism. This regulation occurs at the level of gene expression and through direct effects on transporter protein function and localization.

Ursodeoxycholic acid exerts profound effects on the major transport proteins involved in the enterohepatic circulation of bile acids. In hepatocytes, bile acids are taken up from the blood across the sinusoidal membrane by transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP) and members of the Organic Anion Transporting Polypeptide (OATP) family. nih.gov They are subsequently secreted across the canalicular membrane into the bile by the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Proteins (MRPs). nih.gov

Research in MDCK II cells stably expressing BSEP demonstrated that UDCA activates BSEP in a dose-dependent manner. nih.gov This activation is not due to an increase in total protein expression but rather an increase in its presence on the apical cell surface. nih.gov UDCA was found to extend the half-life of the BSEP protein in the apical membrane from 2.4 to 5.0 hours, suggesting it stabilizes the transporter, possibly by slowing the endocytotic process. nih.gov This effect was specific to BSEP, as other apical and basolateral proteins were unaffected. nih.gov The derivative norUDCA showed a similar activating effect, whereas cholic acid, taurocholic acid, and the taurine-conjugated form of UDCA (TUDCA) did not. nih.gov

In placental BeWo cell lines, UDCA uptake appears to be mediated by OATPs, while its efflux is handled by the breast cancer resistance protein (BCRP/ABCG2) and multidrug resistant protein 3 (MRP3). nih.gov Studies using cells expressing human MRP3 have shown it can transport bile salts like glycocholate and taurocholate, though with a lower affinity compared to its rat counterpart. amsterdamumc.nl This suggests MRP3 may play a role in clearing bile acids from the liver during cholestasis. amsterdamumc.nl

In animal models, the loss of certain transporters highlights the compensatory mechanisms influenced by bile acids. For instance, in mice lacking the Ntcp transporter, hepatic Oatps can compensate for its function. nih.gov Furthermore, bile acids that are modified through sulfation or glucuronidation are transported by MRP2. nih.gov

Table 1: Modulation of Bile Acid Transporters by Ursodeoxycholic Acid (UDCA)

| Transporter | Location | Model System | Observed Effect of UDCA | Reference |

| BSEP (ABCB11) | Canalicular Membrane (Hepatocyte) | MDCK II Cells | Increased activity and stabilization in the apical membrane; extended protein half-life. | nih.gov |

| OATPs | Apical Membrane (Placenta) | BeWo Cells | Mediates UDCA uptake. | nih.gov |

| MRP3 (ABCC3) | Apical Membrane (Placenta) | BeWo Cells | Mediates UDCA efflux. | nih.gov |

| MRP3 (ABCC3) | Basolateral Membrane (Hepatocyte) | MRP3-expressing cell lines | Transports glycocholate and taurocholate; may aid in bile acid removal during cholestasis. | amsterdamumc.nl |

| NTCP (SLC10A1) | Sinusoidal Membrane (Hepatocyte) | N/A | Primary transporter for bile acid uptake from blood into hepatocytes. | nih.gov |

| MRP2 (ABCC2) | Canalicular Membrane (Hepatocyte) | N/A | Transports modified (sulfated, glucuronidated) bile acids into bile. | nih.gov |

UDCA influences cholesterol homeostasis by affecting its absorption and transport. Studies in humans with gallstones have shown that chronic administration of UDCA significantly decreases mean cholesterol absorption from 25% to 15%. nih.gov This treatment also alters the coupling of bile acids with both cholesterol and phospholipids (B1166683) in hepatic bile, an effect consistent with changes in the lipid-solubilizing capacity of bile. nih.gov

The trans-intestinal cholesterol excretion (TICE) pathway, which involves the direct secretion of cholesterol from enterocytes into the feces, has been explored as a potential target of UDCA. amsterdamumc.nl In mice, stimulating this pathway with a more hydrophilic bile acid pool leads to increased fecal neutral sterol loss. amsterdamumc.nl However, a randomized, placebo-controlled crossover study in humans found that while UDCA treatment did make the circulating bile acid pool more hydrophilic, it did not increase fecal neutral sterols. amsterdamumc.nlnih.gov Surprisingly, in this study, plasma LDL cholesterol levels were significantly increased after UDCA treatment compared to placebo. amsterdamumc.nlnih.gov These findings suggest that unlike in mice, increasing the hydrophilicity of the bile acid pool with UDCA does not stimulate TICE in humans. amsterdamumc.nlnih.gov

Table 2: Effects of Ursodeoxycholic Acid (UDCA) on Cholesterol and Lipid Parameters

| Parameter | Model System | Finding | Reference |

| Intestinal Cholesterol Absorption | Humans with gallstones | Decreased from 25% to 15%. | nih.gov |

| Intraluminal Cholesterol Solubilization | Humans (controlled diet) | Significantly decreased. | researchgate.net |

| Fecal Neutral Sterols (proxy for TICE) | Humans (randomized trial) | No significant change compared to placebo. | amsterdamumc.nlnih.gov |

| Plasma LDL Cholesterol | Humans (randomized trial) | Significantly increased compared to placebo. | amsterdamumc.nlnih.gov |

| Biliary Lipid Coupling | Humans with gallstones | Significantly altered for both bile acid/cholesterol and bile acid/phospholipid. | nih.gov |

Biochemical Interactions and Enzymatic Modulation

UDCA's influence extends to direct interactions with cellular enzymes and proteins, modulating their activity and participating in critical stress response pathways.

UDCA modulates the activity of several enzymes involved in both its own metabolism and broader cellular processes. The biological synthesis of UDCA from chenodeoxycholic acid (CDCA) involves a two-step enzymatic process utilizing 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). nih.gov

As a bile acid, UDCA interacts with nuclear receptors that control the expression of key metabolic enzymes. It has been shown to modulate the farnesoid X receptor (FXR), a primary regulator of bile acid synthesis. mdpi.com In liver pathology models, UDCA administration leads to a marked decrease in the expression of cyp7a1 mRNA, the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. mdpi.com Concurrently, it increases the expression of small heterodimer partner (shp) mRNA, a transcriptional repressor that inhibits CYP7A1 expression. mdpi.com This demonstrates UDCA's role in the negative feedback regulation of bile acid synthesis. mdpi.com

UDCA also functions as an agonist for the pregnane X receptor (PXR), which leads to the induction of enzymes like CYP3A4, a key enzyme in drug and steroid detoxification. nih.gov Furthermore, UDCA has been reported to inhibit co-enzyme A-dependent steps that are critical for cholesterol degradation and the conjugation of other bile acids. nih.gov

A significant aspect of UDCA's cytoprotective effect is its function as a chemical chaperone, helping to mitigate cellular stress by influencing protein folding and stability. nih.gov UDCA can reduce the accumulation of toxic protein aggregates, a hallmark of various protein-folding diseases. nih.gov This chaperone-like activity may be due to direct stabilization of proteins or through interactions that enhance the function of other molecular chaperones. nih.gov

In the context of endoplasmic reticulum (ER) stress, UDCA has shown ambivalent effects. In morbidly obese patients with non-alcoholic fatty liver disease (NAFLD), UDCA treatment was found to induce the expression of ER stress markers GRP78 and CHOP. nih.gov While CHOP is a pro-apoptotic trigger, its induction by UDCA in this context did not lead to an increase in apoptosis, suggesting UDCA may simultaneously raise the threshold for cell death. nih.gov

UDCA's anti-apoptotic function is strongly linked to its ability to stabilize mitochondrial membranes during cellular stress. nih.govnih.gov It inhibits apoptosis by preventing the release of cytochrome c from mitochondria into the cytoplasm, a critical step in the activation of caspases. nih.gov This is achieved by inhibiting mitochondrial membrane depolarization and preventing the formation of channels by pro-apoptotic proteins like Bax. nih.govnih.gov By preserving mitochondrial integrity, UDCA effectively short-circuits a major pathway leading to programmed cell death. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Pre Clinical Models

Absorption and Distribution Studies in Animal Models

The enterohepatic circulation is a critical process governing the pharmacokinetics of ursodeoxycholic acid (UDCA). Following administration, UDCA and its conjugates enter a cycle of secretion into bile, passage into the intestine, and reabsorption into the portal circulation for return to the liver. In hepatocytes, both unconjugated and conjugated bile acids are taken up from the portal blood by transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP) and members of the Organic Anion Transporting Protein (OATP) family. nih.gov They are then resecreted into the bile, a highly efficient process where the majority of the bile acid pool has undergone previous enterohepatic cycling. nih.govsnmjournals.org

Studies in Wistar rats have shown that during this recirculation, administered ursodeoxycholate is transformed into other bile acids, such as lithocholic and muricholic acids. nih.gov Species differences in this process are significant. A comparative study of Sprague-Dawley rats and C57BL/6 mice revealed substantial variations in the bile acid profiles within the enterohepatic system. nih.gov In mice, taurine-conjugated bile acids (T-BAs) are predominant in the small intestine content and tissue, with taurocholic acid (TCA) being the most prominent. nih.gov This contrasts with rats and highlights the need for caution when extrapolating findings between rodent species. nih.gov In pigs, radiolabeled taurine-conjugated UDCA (TUDCA) has been shown to be taken up from the terminal ileum and transported back to the liver via the portal circulation, demonstrating the conservation of this pathway across different animal models. snmjournals.org

Following absorption, the distribution of sodium ursodeoxycholate is largely confined to the enterohepatic system, primarily the liver, bile, and intestine. Studies in rats fed diets supplemented with sodium ursodeoxycholate showed that it did not lead to the accumulation of cholesterol in the liver or other tissues. nih.gov The primary effect on tissue composition was an increase in its own concentration in the bile. nih.gov

Biodistribution studies in pigs using radiolabeled N-methyl-tauro-ursodeoxycholic acid (MTUDCA) provide a more detailed picture of organ distribution. Positron Emission Tomography/Computed Tomography (PET/CT) imaging showed rapid uptake of the tracer in the liver, followed by its appearance in the gallbladder and intestines, consistent with its role in the bile acid pool. snmjournals.org This confirms that the liver is the primary organ for uptake and processing, with subsequent distribution to the gastrointestinal tract as part of the enterohepatic circulation. snmjournals.org

Metabolism and Biotransformation Pathways in Animal Models

A key metabolic pathway for ursodeoxycholic acid in the liver is conjugation with amino acids, primarily taurine (B1682933) or glycine (B1666218). nih.gov This process involves two key enzymes: bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.gov Conjugation increases the hydrophilicity of the bile acid molecule, which is particularly pronounced with taurine conjugation due to its strong sulfonic acid group. snmjournals.orgnih.gov

There are significant species differences in the preferred conjugation partner. In rodents, such as mice, almost all bile acids are conjugated with taurine. nih.govnih.gov In contrast, humans exhibit a glycine-to-taurine conjugation ratio of approximately 3:1. nih.gov This difference is attributed to the lower taurine pool in the human liver compared to that in mice. nih.gov The disposition of UDCA is heavily influenced by this conjugation. In mice, daily oral administration of UDCA, tauroursodeoxycholic acid (TUDCA), or glycoursodeoxycholic acid (GUDCA) was found to be equally effective in suppressing experimental colitis, suggesting that once absorbed, the different forms exert similar biological actions within that model. nih.gov The affinity of key transporters, like the Bile Salt Export Pump (BSEP), is higher for taurine conjugates than glycine conjugates, which impacts their secretion into bile. snmjournals.org

The gut microbiota plays a dual role in the metabolism of ursodeoxycholic acid. UDCA itself is a secondary bile acid, produced through the collaborative action of the host and gut microbes. frontiersin.org It is formed from the primary bile acid chenodeoxycholic acid (CDCA) through the epimerization of the 7-hydroxy group by bacterial 7α- and 7β-hydroxysteroid dehydrogenases. frontiersin.org

Conversely, the administration of UDCA can significantly alter the composition and function of the gut microbiota. In a mouse model of non-alcoholic steatohepatitis (NASH), UDCA treatment partially restored the gut microbiota dysbiosis caused by a high-fat, high-cholesterol diet. nih.govnih.gov Specifically, UDCA treatment reversed the diet-induced increase in Fecalibaculum, Coriobacteriaceae_UCG-002, and Enterorhabdus, and the decrease in norank_f_Muribaculaceae, Bacteroides, and Alistipes. nih.gov In a colitis mouse model, UDCA and its taurine conjugate (TUDCA) were shown to normalize the Firmicutes/Bacteroidetes ratio. frontiersin.org

Studies in healthy conventional C57BL/6J mice also demonstrated that daily oral administration of ursodiol (UDCA) reshapes the gut microbial community. plos.orgresearchgate.net These changes were observed in the stool, ileum, and cecum, with members of the Lachnospiraceae family being significant contributors to the observed alterations. researchgate.net

Table 1: Effect of Ursodeoxycholic Acid (UDCA) Treatment on Gut Microbiota in a NASH Mouse Model nih.gov

| Bacterial Genera | Abundance in NASH Mice (Control) | Abundance after UDCA Treatment | Effect of UDCA |

| Fecalibaculum | Significantly Higher | Partially Restored (Lowered) | ↓ |

| Coriobacteriaceae_UCG-002 | Significantly Higher | Partially Restored (Lowered) | ↓ |

| Enterorhabdus | Significantly Higher | Partially Restored (Lowered) | ↓ |

| norank_f_Muribaculaceae | Significantly Lower | Partially Restored (Increased) | ↑ |

| Bacteroides | Significantly Lower | Partially Restored (Increased) | ↑ |

| Alistipes | Significantly Lower | Partially Restored (Increased) | ↑ |

Excretion Routes and Clearance Mechanisms in Animal Models

The primary route of excretion for sodium ursodeoxycholate and its metabolites is fecal. The efficient enterohepatic circulation minimizes urinary excretion. Studies in rats have provided detailed findings on fecal excretion patterns following the administration of sodium ursodeoxycholate. nih.gov In these models, treatment with ursodeoxycholate led to a significant increase in the fecal excretion of several bile acids. nih.gov The total amount of fecal bile acids remained similar to control groups, but the composition changed markedly. nih.gov Specifically, there was an increased output of lithocholic acid, α, β-, and ω-muricholic acids, and ursodeoxycholic acid itself, reflecting its metabolism and clearance through the gastrointestinal tract. nih.gov

Table 2: Changes in Fecal Bile Acid Excretion in Rats Treated with Ursodeoxycholate nih.gov

| Fecal Metabolite | Change in Excretion Level |

| Lithocholic Acid | Increased |

| α, β-Muricholic Acids | Increased |

| ω-Muricholic Acid | Increased |

| Ursodeoxycholic Acid | Increased |

| Total Fecal Bile Acids | No significant change |

Pharmacodynamic Endpoints in In Vitro and Ex Vivo Systems Linked to Mechanistic Action

The multifaceted pharmacodynamic effects of sodium ursodeoxycholate hydrate (B1144303), primarily through its active form, ursodeoxycholic acid (UDCA), have been extensively investigated in a variety of in vitro and ex vivo models. These studies have elucidated the cellular and molecular mechanisms underlying its therapeutic actions, which extend beyond its well-known choleretic properties. Key pharmacodynamic endpoints that have been identified include the modulation of apoptosis, regulation of inflammatory responses, and preservation of mitochondrial function.

Modulation of Apoptosis and Cell Proliferation:

In vitro studies have demonstrated that UDCA can directly influence cell survival and proliferation pathways. In human hepatoma cell lines, such as HepG2 and BEL7402, UDCA has been shown to selectively inhibit proliferation and induce apoptosis. scispace.com This is achieved, in part, by arresting the cell cycle in the G0-G1 phase through the downregulation of cell cycle-related proteins like cyclin D1, D3, and retinoblastoma protein (pRb). scispace.com

A critical mechanism in the modulation of apoptosis by UDCA is its effect on the Bcl-2 family of proteins. Research has shown that UDCA can alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. scispace.com In HepG2 and BEL7402 cells, UDCA treatment led to a dose-dependent increase in the Bax/Bcl-2 ratio, which was associated with the downregulation of Bcl-2 and upregulation of Bax. scispace.com This shift in the balance towards a pro-apoptotic state is a key determinant in the cell's decision to undergo programmed cell death.

Furthermore, in studies using isolated rat hepatocytes, UDCA has been observed to stimulate hepatocyte proliferation at physiological concentrations. nih.gov This suggests a dual role for UDCA, where it can promote the survival and regeneration of healthy hepatocytes while inducing apoptosis in transformed cells.

Interactive Data Table: Effect of Ursodeoxycholic Acid on Apoptosis and Cell Cycle in Human Hepatoma Cell Lines

| Cell Line | Treatment | Endpoint | Observation |

| HepG2 | UDCA (1.0 mmol/L) | Apoptotic Rate | Significantly higher than control |

| BEL7402 | UDCA (1.0 mmol/L) | Apoptotic Rate | Significantly higher than control |

| HepG2 | UDCA | Cell Cycle | Arrest in G0-G1 phase |

| BEL7402 | UDCA | Cell Cycle | Arrest in G0-G1 phase |

| HepG2 | UDCA | Bax/Bcl-2 Ratio | Increased |

| BEL7402 | UDCA | Bax/Bcl-2 Ratio | Increased |

| L-02 | UDCA | Apoptosis | No significant induction |

Anti-inflammatory Effects:

The anti-inflammatory properties of UDCA have been well-documented in various in vitro systems, particularly in macrophage cell lines like RAW 264.7. In response to inflammatory stimuli such as lipopolysaccharide (LPS), UDCA has been shown to significantly inhibit the production of pro-inflammatory mediators. nih.govplos.orgresearchgate.netnih.gov

Studies have demonstrated that UDCA decreases the release of nitric oxide (NO) and downregulates the expression of pro-inflammatory cytokines at both the mRNA and protein levels, including tumor necrosis factor-α (TNF-α), interleukin-1α (IL-1α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govplos.orgresearchgate.net Conversely, UDCA has been found to increase the expression of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govplos.org

The mechanism underlying these anti-inflammatory effects involves the modulation of key signaling pathways. UDCA has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govplos.org Additionally, UDCA inhibits the phosphorylation of IκBα, an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. nih.govplos.orgmdpi.com

Interactive Data Table: Anti-inflammatory Effects of Ursodeoxycholic Acid in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Treatment | Result |

| Nitric Oxide (NO) Release | 1 mM UDCA | Decreased |

| TNF-α mRNA Expression | 1 mM UDCA | Decreased |

| IL-1α mRNA Expression | 1 mM UDCA | Decreased |

| IL-1β mRNA Expression | 1 mM UDCA | Decreased |

| IL-6 mRNA Expression | 1 mM UDCA | Decreased |

| IL-10 mRNA Expression | 1 mM UDCA | Increased |

| Phosphorylation of ERK | 1 mM UDCA | Inhibited |

| Phosphorylation of JNK | 1 mM UDCA | Inhibited |

| Phosphorylation of p38 | 1 mM UDCA | Inhibited |

| Phosphorylation of IκBα | 1 mM UDCA | Inhibited |

Preservation of Mitochondrial Function:

A crucial aspect of the cytoprotective action of UDCA is its ability to preserve mitochondrial integrity and function. In vitro studies using isolated mitochondria and various cell lines have shown that UDCA can counteract the detrimental effects of hydrophobic bile acids and other toxins. nih.govcloudfront.netresearchgate.net

UDCA has been demonstrated to inhibit the mitochondrial permeability transition (MPT), a key event in apoptosis that leads to the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors. nih.govcloudfront.net For instance, in isolated rat liver mitochondria, UDCA was found to reduce the mitochondrial swelling induced by deoxycholic acid (DCA) by over 40%. nih.govresearchgate.net It also inhibited the DCA-mediated release of calcein (B42510) from loaded mitochondria by 50%. nih.govresearchgate.net

Furthermore, UDCA has been shown to prevent the disruption of ΔΨm and the subsequent increase in reactive oxygen species (ROS) production that are often associated with cellular stress and apoptosis. nih.govcloudfront.netresearchgate.net In fibroblasts from patients with Alzheimer's disease, treatment with UDCA was found to increase the mitochondrial membrane potential. nih.gov This stabilization of the mitochondrial membrane is a key mechanism by which UDCA exerts its anti-apoptotic and cytoprotective effects.

Interactive Data Table: Effect of Ursodeoxycholic Acid on Mitochondrial Parameters

| System | Inducer | Parameter | Effect of UDCA |

| Isolated Rat Liver Mitochondria | Deoxycholic Acid (DCA) | Mitochondrial Swelling | Reduced by >40% nih.govresearchgate.net |

| Isolated Rat Liver Mitochondria | Deoxycholic Acid (DCA) | Calcein Release | Inhibited by 50% nih.govresearchgate.net |

| Isolated Mitochondria | Deoxycholic Acid (DCA) | Mitochondrial Transmembrane Potential (ΔΨm) | Significantly inhibited decrease nih.govresearchgate.net |

| Isolated Mitochondria | Deoxycholic Acid (DCA) | Reactive Oxygen Species (ROS) Production | Significantly inhibited increase nih.govresearchgate.net |

| Alzheimer's Disease Patient Fibroblasts | - | Mitochondrial Membrane Potential | Increased |

Advanced in Vitro and Ex Vivo Research Methodologies for Sodium Ursodeoxycholate Hydrate

Cell Culture Models for Mechanistic Studies

Cell culture models are foundational tools for dissecting the direct effects of sodium ursodeoxycholate on specific cell types, allowing for controlled investigation of molecular pathways.

Primary hepatocytes and cholangiocytes, isolated directly from human or animal liver tissue, offer high physiological relevance for studying the effects of sodium ursodeoxycholate. These models are instrumental in understanding how the compound protects liver cells from the cholestatic injury caused by the accumulation of toxic hydrophobic bile acids. patsnap.comnih.govaasld.org

Studies using primary rat hepatocytes have demonstrated that conjugates of ursodeoxycholate can protect against the cytolytic effects of more hydrophobic bile salts like taurochenodeoxycholate and taurodeoxycholate. nih.gov This protection is concentration-dependent, time-dependent, and suggests a mechanism that is not reliant on liver-specific metabolic pathways, as similar protective effects were observed in human erythrocytes. nih.gov Research on cultured human cholangiocytes has shown that glycoconjugated UDCA can prevent apoptosis by inhibiting cytochrome c release and caspase-3 activation. portlandpress.com Furthermore, in vitro studies with rat hepatocytes have indicated that sodium ursodeoxycholate can stimulate hepatocyte proliferation at physiological concentrations. nih.gov

A recent study highlighted that UDCA can promote the differentiation of human chemically derived hepatic progenitor cells (hCdHs) into cholangiocytes. ahbps.org When these cells were seeded on UDCA-coated nanofibers, their differentiation was enhanced, suggesting a role for UDCA in biliary regeneration. ahbps.org

Immortalized cell lines provide a readily available and reproducible system for mechanistic research. The human hepatoma cell line HepG2 and the human colon cancer cell line HCT116 are frequently used to study the effects of ursodeoxycholic acid.

In the context of colon cancer, research using the HCT116 cell line has yielded significant findings. One study demonstrated that UDCA protects HCT116 cells from deoxycholic acid-induced apoptosis by inhibiting the formation of the apoptosome, a key complex in the intrinsic apoptosis pathway. nih.gov This protective effect was found to be independent of the PI3K, MAPK, or cAMP signaling pathways. nih.gov Another study showed that UDCA has a greater inhibitory effect on the proliferation of cancerous HCT116 cells compared to noncancerous NCM460 colon cells. nih.govresearchgate.net This preferential inhibition involves cell cycle arrest and apoptosis, mediated through the ERK1/2/c-Myc/p21 signaling pathway. nih.govnih.gov

The table below summarizes key findings from studies using the HCT116 cell line.

Table 1: Research Findings on Ursodeoxycholic Acid (UDCA) in HCT116 Cell Line

| Finding | Mechanism | Reference |

|---|---|---|

| Protects against deoxycholic acid-induced apoptosis. | Inhibits the association of Apaf-1 and caspase-9, thereby blocking apoptosome formation. | nih.gov |

| Exhibits greater inhibition of cell proliferation in cancerous HCT116 cells vs. noncancerous NCM460 cells. | Induces cell cycle arrest and apoptosis via the ERK1/2/c-Myc/p21 signaling pathway. | nih.govresearchgate.netnih.gov |

| Reduces the protein level of the proto-oncogene c-Myc. | Acts through the ERK1/2 pathway. | nih.gov |

| Increases the protein level of the tumor suppressor p21. | Acts through the ERK1/2 pathway. | nih.gov |

To better mimic the complex in vivo microenvironment, researchers are increasingly turning to co-culture and 3D cell culture systems. researchgate.net These models recreate cell-cell and cell-extracellular matrix interactions that are absent in traditional 2D monolayer cultures. researchgate.netnih.gov

3D spheroid models, using either primary human hepatocytes (PHH) or the HepaRG cell line, have been evaluated for studying compounds with cholestatic liability. nih.gov These spheroids express key bile acid transporters like MRP2 and BSEP. nih.gov Studies have shown that co-exposure to a mixture of bile acids and compounds known to cause cholestasis results in a synergistic toxicity in these 3D models, a phenomenon that becomes more pronounced with longer exposure times. nih.gov This makes 3D spheroids a valuable tool for assessing the protective effects of sodium ursodeoxycholate in a more physiologically relevant context. nih.govyoutube.com The generation of uniform, size-controlled spheroids in ultra-low attachment microplates is a key technique that makes these models compatible with high-throughput screening. researchgate.netntu.edu.sg

Organoid and Tissue Slice Culture Models for Complex Biological Interactions

Organoids are self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of an organ in vitro. nih.gov Liver organoids, which can be generated from patient-derived tissue, have become powerful tools for modeling a variety of liver diseases, including genetic disorders, hepatitis, and liver cancer. nih.govresearchgate.net They offer a platform to study the pathogenic mechanisms of liver diseases and the therapeutic effects of compounds like ursodeoxycholic acid in a personalized manner. researchgate.net For example, liver organoids can be contacted with free fatty acid compositions to create lipotoxic models, which could be used to investigate the protective actions of UDCA. google.com

Tissue slice cultures, which preserve the native architecture of the liver, are another valuable ex vivo model. They allow for the study of complex biological interactions between different cell types within the tissue in response to drug treatment.

High-Throughput Screening (HTS) Approaches for Molecular Target Identification

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that interact with specific molecular targets. In the context of sodium ursodeoxycholate, HTS approaches can be used to uncover novel protein targets and signaling pathways modulated by the compound.

The development of 3D spheroid models in microplate formats is particularly amenable to HTS. researchgate.netntu.edu.sg By automating the culture, treatment, and analysis of these mini-tissues, researchers can efficiently screen for the effects of ursodeoxycholic acid on various cellular processes, such as cell viability, apoptosis, and transporter function, under conditions that better mimic in vivo physiology. researchgate.netyoutube.com Furthermore, proteomic strategies that are compatible with HTS, such as solvent-induced proteome profiling (SIPP), can be employed to identify the direct protein targets of small molecules like ursodeoxycholic acid from the entire cellular proteome. nih.gov

Proteomic and Metabolomic Profiling in Response to Ursodeoxycholic Acid Exposure

Proteomics and metabolomics are powerful "omics" technologies used to obtain a global snapshot of the proteins and metabolites within a biological system. nih.govnih.gov These approaches provide comprehensive insights into the cellular response to ursodeoxycholic acid exposure.

Proteomic profiling uses techniques like mass spectrometry to identify and quantify changes in the abundance of thousands of proteins. rsc.org This can reveal how ursodeoxycholic acid modulates cellular machinery, for instance, by altering the expression of transport proteins, enzymes, or signaling molecules. portlandpress.commanchester.ac.uk These methods can help identify which proteins are directly affected by a compound and how those changes translate to a cellular response. nih.govrsc.org

The table below summarizes the application of these "omics" technologies in UDCA research.

Table 2: Proteomic and Metabolomic Approaches in UDCA Research

| Methodology | Application in UDCA Research | Key Techniques | Reference |

|---|---|---|---|

| Proteomics | Identification of protein targets and pathways modulated by UDCA. | Mass Spectrometry (MS), Solvent-Induced Proteome Profiling (SIPP). | nih.govrsc.org |

| Metabolomics | Profiling changes in the bile acid pool and identifying UDCA metabolites. | Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), ER²-MS. | nih.govnih.govnih.gov |

Transcriptomic Analysis (e.g., RNA-Seq, Microarray) of Gene Expression Alterations

Transcriptomic analysis provides a comprehensive overview of how sodium ursodeoxycholate hydrate (B1144303), through its active component ursodeoxycholic acid (UDCA), alters the expression of thousands of genes simultaneously. Methodologies like RNA-sequencing (RNA-Seq) and microarrays have been instrumental in identifying the genetic pathways modulated by UDCA.

In primary rat hepatocytes, microarray analysis revealed that UDCA modulates over 440 genes by more than 1.5-fold. nih.gov A significant portion of these genes are involved in critical cellular processes, including cell cycle regulation and apoptosis. nih.gov For instance, UDCA was found to decrease the expression of Apaf-1, a key protein in the apoptotic pathway, and affect cell cycle-related genes such as cyclin D1 and cadherin 1. nih.gov

Further studies using microarrays on liver biopsies from patients with primary biliary cirrhosis (PBC) have shown that UDCA treatment leads to a significant downregulation of genes involved in protein biosynthetic pathways. nih.gov This suggests that part of UDCA's therapeutic effect in cholestatic liver diseases may be mediated by modulating the liver's protein synthesis machinery. nih.gov

RNA-Seq analyses have also provided valuable insights. In a model of non-alcoholic fatty liver disease (NAFLD), UDCA was shown to inhibit the expression of genes related to the cell cycle in hepatocellular carcinoma cell lines. nih.gov Additionally, in mouse models, UDCA has been found to modulate the expression of genes involved in lipid metabolism, such as those regulated by the transcription factors SREBP-1c and ChREBP, in a gender-specific manner. researchgate.net The taurine-conjugated form of UDCA (TUDCA) has been shown to primarily decrease the expression of genes involved in de novo lipogenesis in the liver of obese mice. snu.ac.kr

Table 1: Selected Genes and Pathways Modulated by Ursodeoxycholic Acid (UDCA) in Transcriptomic Studies

| Methodology | Model System | Key Findings | Affected Genes/Pathways | Reference |

|---|---|---|---|---|

| Microarray | Primary Rat Hepatocytes | Modulation of over 440 genes. | Apaf-1, Cyclin D1, Cadherin 1 (Cell Cycle, Apoptosis) | nih.gov |

| Microarray | Human Liver Biopsies (PBC) | Downregulation of protein biosynthetic pathways. | Protein Biosynthesis Genes | nih.gov |

| RNA-Seq | Hepatocellular Carcinoma Cells | Downregulation of cell cycle-related genes. | Cell Cycle Genes | nih.gov |

| Real-Time PCR | Mouse Liver | Gender-specific modulation of lipid metabolism genes. | Srebp-1c, Chrebp, Pparg | researchgate.net |

| Microarray | ob/ob Mouse Liver (TUDCA) | Decreased expression of lipogenesis genes. | De Novo Lipogenesis Pathway | snu.ac.kr |

Advanced Microscopy Techniques for Cellular Localization and Dynamics (e.g., Confocal Microscopy)

Advanced microscopy techniques, particularly confocal microscopy, are essential for visualizing the subcellular effects of sodium ursodeoxycholate hydrate. This technology allows for high-resolution imaging of cellular structures and the localization of specific proteins, providing insights into the spatial and temporal dynamics of UDCA's actions.

Confocal microscopy has been employed to study the effects of UDCA on intracellular signaling pathways. For example, in HepG2 cells, a human liver cell line, confocal microscopy was used to investigate the impact of UDCA on the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in inflammation. mdpi.com These studies can visualize the translocation of NF-κB subunits from the cytoplasm to the nucleus, a key step in its activation, and how UDCA modulates this process.

The technique is also invaluable for co-localization studies, which determine whether two or more proteins are present in the same subcellular location, suggesting a potential interaction. nih.gov While direct fluorescent labeling of UDCA for localization studies is less common, confocal microscopy is critical for examining the downstream consequences of UDCA treatment on the localization of key regulatory proteins. nih.govnih.gov For instance, researchers can transfect cells with plasmids encoding fluorescently tagged proteins of interest and then use confocal microscopy to observe how UDCA treatment affects their distribution within the cell. nih.gov

Table 2: Application of Confocal Microscopy in UDCA-Related Research

| Cell Type | Research Focus | Key Observation | Implication | Reference |

|---|---|---|---|---|

| HepG2 Cells | NF-κB Signaling | UDCA modulates the cellular localization of NF-κB pathway components. | UDCA has anti-inflammatory effects by interfering with the NF-κB signaling cascade. | mdpi.com |

| General Cell Lines | Protein Co-localization | Visualization of the subcellular location of multiple proteins simultaneously. | Allows for the inference of protein-protein interactions within specific cellular compartments following UDCA treatment. | nih.govresearchgate.net |

Reporter Gene Assays for Transcriptional Activity Analysis

Reporter gene assays are a powerful tool for quantifying the ability of compounds like this compound to modulate the activity of specific transcription factors and their target gene promoters. These assays typically link a promoter of interest to a reporter gene (e.g., luciferase), and the resulting signal provides a direct measure of transcriptional activation or repression.

A key molecular target of UDCA is the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis. nih.gov Reporter gene assays have been instrumental in characterizing the interaction between UDCA and FXR. In one study, a luciferase reporter construct driven by the bile salt export pump (BSEP) promoter, a known FXR target, was used. The results demonstrated that UDCA can act as a selective FXR agonist, inducing an 8-fold increase in luciferase activity. nih.gov This indicates that UDCA directly activates the transcription of the BSEP gene through FXR.

These assays allow for a nuanced understanding of how different bile acids, including UDCA, can selectively activate FXR and regulate the expression of its target genes in a promoter-specific manner. nih.gov This selectivity is crucial for the therapeutic effects of UDCA, as it can effectively repress the expression of other FXR targets like cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. nih.gov

Table 3: Reporter Gene Assay Findings for UDCA

| Transcription Factor/Promoter | Cell System | Reporter System | Key Finding | Reference |

|---|---|---|---|---|

| Farnesoid X Receptor (FXR) / Bile Salt Export Pump (BSEP) Promoter | HepG2 Cells | Luciferase Reporter | UDCA induced an 8-fold increase in BSEP promoter activity. | nih.gov |

| Farnesoid X Receptor (FXR) | Not specified | Luciferase Reporter | UDCA acts as a selective FXR agonist. | nih.gov |

Gene Silencing (e.g., siRNA, CRISPR) for Pathway Elucidation

Gene silencing techniques, such as small interfering RNA (siRNA) and CRISPR-Cas9, are indispensable for validating the specific pathways through which this compound exerts its effects. By selectively knocking down the expression of a particular gene, researchers can determine if that gene is a necessary component of the mechanism of action of UDCA.

For example, studies have indicated that UDCA may ameliorate hepatic lipid metabolism by regulating the AKT/mTOR/SREBP-1 signaling pathway. nih.gov In an in vitro model of NAFLD using oleic acid-induced LO2 cells, UDCA treatment was shown to repress the activation of AKT, mTOR, and the expression of nSREBP-1. nih.gov

To definitively establish the role of this pathway, gene silencing could be employed. For instance, siRNA could be used to specifically knock down the expression of AKT or mTOR. If the beneficial effects of UDCA on lipid accumulation are diminished in these knockdown cells, it would provide strong evidence that the AKT/mTOR pathway is a critical mediator of UDCA's action. While direct studies using gene silencing to elucidate UDCA's pathways are emerging, the principle is fundamental to validating the findings from transcriptomic and other high-throughput analyses.

Table 4: Potential Application of Gene Silencing to Validate UDCA's Mechanism of Action

| Pathway of Interest | Proposed Gene to Silence (siRNA/CRISPR) | Rationale | Expected Outcome if Pathway is Validated | Reference for Pathway |

|---|---|---|---|---|

| AKT/mTOR/SREBP-1 Signaling | AKT, mTOR, SREBP-1 | To confirm the necessity of this pathway for UDCA's effects on hepatic lipid metabolism. | The reduction of lipid accumulation by UDCA would be attenuated or abolished. | nih.gov |

| Farnesoid X Receptor (FXR) Signaling | FXR | To validate that the transcriptional effects of UDCA on target genes like BSEP are mediated through FXR. | UDCA would fail to induce the expression of FXR target genes. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ursodeoxycholic acid (UDCA) |

| Tauroursodeoxycholic acid (TUDCA) |

| Oleic acid |

| Chenodeoxycholic acid |

| Deoxycholic acid |

| Cholic acid |

| GW4064 |

| Z-Guggulsterone |

| DY 268 |

| Sorafenib |

| Curcumin |

| Jasminoidin |

Role of Sodium Ursodeoxycholate Hydrate in Pathophysiological Research Models Mechanistic Focus

Investigation in Models of Cholestatic Liver Injury: Focus on Cellular and Molecular Mechanisms

In experimental models of cholestatic liver injury, which is characterized by the accumulation of toxic bile acids, sodium ursodeoxycholate demonstrates significant protective effects through several cellular and molecular mechanisms.

Sodium ursodeoxycholate alters the composition of bile acids, shifting the balance from more hydrophobic, toxic bile acids to less harmful, hydrophilic forms. nih.gov In rat models, administration of ursodeoxycholate increased its own secretion into the bile while decreasing the secretion of cholic acid. nih.gov This alteration in the bile acid pool is a key component of its therapeutic action. Furthermore, it stimulates hepatobiliary secretion, a process that is thought to be mediated by calcium and protein kinase C-alpha dependent pathways. nih.gov This stimulation can lead to the insertion of transporter molecules, such as the bile salt export pump (BSEP), into the canalicular membrane of hepatocytes, thereby enhancing bile flow. nih.gov In studies with chronic bile fistula rats, ursodeoxycholate conjugates were shown to be choleretic, meaning they increase the volume of secreted bile. nih.gov

Sodium ursodeoxycholate also exhibits potent anti-apoptotic properties. It has been shown to inhibit apoptosis induced by various agents, including deoxycholic acid (DCA), ethanol, and Fas ligand. ulisboa.pt A key target in this anti-apoptotic effect is the mitochondrion. Ursodeoxycholic acid has been observed to inhibit the mitochondrial membrane permeability transition (MMPT), a critical event in the apoptotic cascade. nih.govulisboa.pt By preventing this transition, it helps to maintain mitochondrial stability and prevent the release of pro-apoptotic factors. nih.govulisboa.pt

Studies in Models of Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH): Mechanistic Insights into Lipid Metabolism, Inflammation, and Oxidative Stress

In models of NAFLD and its more severe form, NASH, sodium ursodeoxycholate and its derivatives have been shown to ameliorate key pathological features by influencing lipid metabolism, inflammation, and oxidative stress.

A conjugate of ursodeoxycholic acid, ursodeoxycholyl lysophosphatidylethanolamide (UDCA-LPE), has demonstrated significant therapeutic potential in murine models of NAFLD. nih.gov In mice fed a high-fat diet (HFD) or a methionine-choline-deficient (MCD) diet to induce steatosis and NASH respectively, UDCA-LPE treatment led to a reduction in elevated serum triglyceride and cholesterol levels. nih.gov Histological analysis of the liver in these models showed an improvement in steatosis, which was consistent with reduced hepatic triglyceride and cholesterol levels. nih.gov

The progression of NAFLD to NASH is often driven by inflammation and oxidative stress. nih.govmdpi.com In animal models, a high-fat diet has been shown to increase markers of oxidative stress, such as liver lipid peroxidation, and decrease the activity of antioxidant enzymes. researchgate.net UDCA-LPE was found to lower the levels of lipid hydroperoxides and the pro-inflammatory lysophosphatidylcholine (B164491) in the MCD mouse model. nih.gov Furthermore, gene expression analysis revealed that UDCA-LPE significantly downregulated inflammatory genes and modified the expression of genes involved in lipid metabolism. nih.gov These findings suggest that by targeting both lipid accumulation and inflammatory pathways, ursodeoxycholate derivatives can mitigate the progression of NAFLD. nih.gov

| Experimental Model | Key Mechanistic Findings for UDCA-LPE | Reference |

| High-Fat Diet (HFD) Mouse Model | Reduced serum triglycerides and cholesterol; Improved liver steatosis. | nih.gov |

| Methionine-Choline-Deficient (MCD) Diet Mouse Model | Improved liver steatosis; Reduced hepatic triglycerides and cholesterol; Decreased lipid hydroperoxides and pro-inflammatory lysophosphatidylcholine; Downregulated inflammatory genes. | nih.gov |

Research in Models of Inflammatory Bowel Disease (IBD): Focus on Gut Barrier Function, Immune Modulation, and Intestinal Inflammation

The pathogenesis of Inflammatory Bowel Disease (IBD) is closely linked to defects in the intestinal epithelial barrier, leading to increased permeability and chronic inflammation. nih.govwjgnet.com While direct studies on sodium ursodeoxycholate hydrate (B1144303) in IBD models are less common, its known immunomodulatory and barrier-protective effects in other systems suggest a potential role.

In a dextran (B179266) sodium sulfate (B86663) (DSS) mouse model of colitis, which mimics human ulcerative colitis, the restoration of epithelial barrier integrity is a key therapeutic goal. longdom.org Studies using other compounds, such as sodium butyrate (B1204436), in a TNBS-induced IBD mouse model have shown that enhancing the gut epithelium barrier can protect against inflammation. nih.gov Sodium butyrate was found to maintain the integrity of the intestinal barrier and suppress pro-inflammatory cytokine expression. nih.gov Given that ursodeoxycholic acid can modulate inflammatory responses and protect epithelial cells in the liver, it is plausible that it could exert similar protective effects on the intestinal epithelium in IBD. The gut microbiome also plays a crucial role in IBD, and therapeutics can influence its composition and function. researchgate.net

Exploration in Neurodegenerative Disease Models: Focus on Neuroprotection, Mitochondrial Function, and Protein Aggregation

Emerging research has pointed to a potential neuroprotective role for ursodeoxycholic acid (UDCA), the active form of sodium ursodeoxycholate hydrate, particularly through its effects on mitochondrial function. Mitochondrial dysfunction is a recognized feature in many neurodegenerative diseases, including Alzheimer's disease. nih.gov